1,4-Bis(2-methylstyryl)benzene
Description
Significance of π-Conjugated Systems in Organic Electronics and Photonics
π-conjugated systems are a class of organic molecules and polymers characterized by their structure of alternating single and double chemical bonds. mdpi.com This arrangement allows for the delocalization of π-electrons across the molecule's backbone. springernature.comuni-heidelberg.de This electron delocalization is the source of the unique and highly desirable properties that make these materials fundamental to organic electronics and photonics. mdpi.comspringernature.com
Key properties of π-conjugated systems include:
Tunable Electronic and Optical Properties : By chemically modifying the molecular structure, such as by adding electron-donating or electron-withdrawing groups, researchers can fine-tune the electronic band gap, charge carrier mobility, and light absorption/emission characteristics of these materials. springernature.com This tailorability allows for the design of materials for specific device applications. mdpi.com
Solution Processability : Many conjugated polymers and small molecules are soluble in common organic solvents, enabling their use in low-cost, large-area fabrication techniques like roll-to-roll printing and spin-coating. springernature.com
Mechanical Flexibility : In contrast to their rigid inorganic counterparts, organic conjugated materials often exhibit excellent mechanical flexibility, making them ideal for use in wearable and flexible electronic devices. springernature.com
These advantageous properties have led to the extensive investigation and application of π-conjugated systems in a variety of electronic and photonic devices, including:
Organic Light-Emitting Diodes (OLEDs) nih.gov
Organic Field-Effect Transistors (OFETs) nih.govacs.org
Organic Photovoltaics (OPVs) or Solar Cells mdpi.comacs.org
Sensors and Bio-imaging Agents uni-heidelberg.denih.gov
The ability to engineer these materials at a molecular level provides a powerful platform for creating innovative technologies that are difficult to achieve with traditional inorganic semiconductors. springernature.comrsc.org
Historical Context of Styrylbenzene Derivatives in Photophysical and Electronic Applications
Styrylbenzene derivatives, also known as stilbenes, are a prominent class of π-conjugated compounds structurally composed of two phenyl rings linked by a vinylene group (-CH=CH-). uni-heidelberg.de For decades, these compounds have been the subject of intense research due to their interesting photophysical properties and have found use in applications such as laser dyes and colorants. researchgate.netresearchgate.net
The parent compound of many of these derivatives, 1,4-distyrylbenzene (DSB), is considered an important prototype for medium-sized π-conjugated organic molecules in the field of optoelectronics. researchgate.net A significant area of research has involved the synthesis of various DSB derivatives functionalized with different electron-donating and electron-withdrawing groups to systematically tune their optical and electronic properties. researchgate.net
A key characteristic of styrylbenzene derivatives is their ability to undergo photoisomerization, a process where light induces a structural change between the trans and cis geometric isomers. acs.org This light-driven switching capability has made them attractive candidates for applications such as photochromic materials and molecular switches. acs.orgdiva-portal.org The study of how different substituents and heterocyclic components influence the photochemical properties, such as quantum yields and thermal stability of the isomers, remains an active area of research. diva-portal.org
Overview of 1,4-Bis(2-methylstyryl)benzene as a Key Compound in Contemporary Research
This compound, often abbreviated as Bis-MSB, is a specific styrylbenzene derivative that has garnered considerable attention in contemporary materials science. chemimpex.comchemicalbook.com It features a central benzene (B151609) ring connected to two methylstyryl groups. This structure imparts valuable properties, making it a functional building block for advanced materials in organic electronics and photonics. chemimpex.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 13280-61-0 | chemimpex.comchemicalbook.comsynquestlabs.com |
| Molecular Formula | C₂₄H₂₂ | chemimpex.comsynquestlabs.com |
| Molecular Weight | 310.43 g/mol | chemimpex.commerckmillipore.com |
| Appearance | White to pale yellow powder/crystal | chemimpex.comtcichemicals.com |
| Melting Point | 179 - 184 °C | chemimpex.comchemicalbook.comsynquestlabs.com |
The introduction of methyl groups at the ortho position of the styryl units is a critical structural feature. Recent research has highlighted a "methyl lock" strategy, where these methyl groups restrict chemical bond inversion that can be induced by high-energy radiation. nih.gov This effect significantly enhances the compound's performance as a scintillator, a material that converts high-energy radiation like X-rays into visible light. nih.gov Crystals of Bis-MSB demonstrated a nearly nine-fold increase in relative light output compared to the parent compound, 1,4-distyrylbenzene (DSB), which lacks the methyl groups. nih.gov This makes Bis-MSB a highly promising material for low-dose X-ray imaging and computed tomography (CT) scanning applications. nih.gov
Beyond scintillation, Bis-MSB is utilized in several other areas of research:
Organic Light-Emitting Diodes (OLEDs) : It is used as a component in the development of efficient blue-emitting materials. chemimpex.com
Fluorescent Dopants : Bis-MSB is employed as a high-quantum-yield blue fluorescent dye. researchgate.net It has been successfully incorporated into poly(methyl methacrylate) (PMMA) to create fluorescent optical fibers. researchgate.net
Scintillation Counting : It is used as a solute in liquid scintillation cocktails for detecting and measuring radiation. chemicalbook.comtcichemicals.com
Nonlinear Optics : The compound is also used as a reference sensor for two-photon absorption measurements. acs.org
| Property | Condition | Value | Source |
|---|---|---|---|
| Fluorescence Emission Maxima | in Cyclohexane | 420 nm | chemicalbook.com |
| Fluorescence Emission Peaks | in PMMA, 355 nm excitation | 422 nm | researchgate.net |
| 450 nm | |||
| 488 nm |
The distinct photophysical and radioluminescence characteristics of this compound, particularly when compared to its unsubstituted analogue, underscore its importance as a key compound in the design and fabrication of advanced functional materials. chemimpex.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-YTEMWHBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bis(2-methylstyryl)benzene | |
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CAS No. |
13280-61-0 | |
| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |
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Synthetic Methodologies and Precursor Chemistry of 1,4 Bis 2 Methylstyryl Benzene
Established Synthetic Pathways for 1,4-Bis(2-methylstyryl)benzene
The construction of the this compound scaffold predominantly relies on olefination reactions and palladium-catalyzed cross-coupling reactions. These methods provide reliable ways to form the diarylethene linkages.
Condensation Reactions in this compound Synthesis
Condensation reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for the synthesis of alkenes from carbonyl compounds and are well-suited for preparing this compound.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com For the synthesis of this compound, a common approach involves the reaction of a bis-phosphonium salt derived from 1,4-bis(halomethyl)benzene with two equivalents of 2-methylbenzaldehyde (B42018). rsc.orgacs.org Alternatively, a phosphonium (B103445) salt of 2-methylbenzyl halide can be reacted with terephthaldehyde. The reaction is typically carried out in the presence of a base to generate the reactive ylide. organic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. otterbein.edu Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This method often provides excellent (E)-selectivity for the resulting alkene and utilizes a phosphonate ester, which is generally more reactive than the corresponding phosphonium salt. wikipedia.orgresearchgate.net The synthesis of this compound via the HWE reaction would typically involve the reaction of a bis-phosphonate ester, such as tetraethyl p-xylylene diphosphonate, with two equivalents of 2-methylbenzaldehyde in the presence of a base. researchgate.netresearchgate.net A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. wiley-vch.de
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura) for Styrylbenzene Scaffolds
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon bonds. The Heck and Suzuki-Miyaura reactions are particularly relevant for the synthesis of styrylbenzene derivatives.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. thermofisher.com For the synthesis of this compound, this could be achieved by reacting 1,4-dihalobenzene with two equivalents of 2-methylstyrene (B165405). rsc.org The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor. orgsyn.org The Heck reaction is a versatile method that can tolerate a wide variety of functional groups. thermofisher.com
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.gov To synthesize this compound using this method, one could react a 1,4-dihalobenzene with two equivalents of a 2-methylstyrylboronic acid or ester. Alternatively, a 1,4-bis(boronic acid or ester) of benzene (B151609) could be coupled with two equivalents of a 2-halostyrene derivative. The Suzuki-Miyaura reaction is known for its mild reaction conditions and high functional group tolerance. nih.govmdpi.com
Precursor Compounds and Reagents for this compound Production
The synthesis of this compound necessitates the availability of specific precursor molecules. The choice of precursors is dictated by the selected synthetic pathway.
For condensation reactions like the Wittig and HWE reactions, the key precursors are:
Aldehydes: 2-Methylbenzaldehyde and terephthaldehyde are the primary aldehyde precursors.
Phosphorus Reagents: For the Wittig reaction, 2-methylbenzyltriphenylphosphonium halide or p-xylylenebis(triphenylphosphonium) dihalide are required. masterorganicchemistry.comrsc.org For the HWE reaction, the corresponding phosphonate esters, such as diethyl 2-methylbenzylphosphonate or tetraethyl p-xylylene diphosphonate, are used. researchgate.net
Bases: A variety of bases can be employed to generate the phosphorus ylide or phosphonate carbanion, including sodium ethoxide, potassium tert-butoxide, sodium hydride, and n-butyllithium. rsc.orgorganic-chemistry.org
For palladium-catalyzed cross-coupling reactions , the essential precursors include:
Aryl Halides: 1,4-Dichlorobenzene, 1,4-dibromobenzene, or 1,4-diiodobenzene (B128391) serve as the central benzene core.
Styrene Derivatives: 2-Methylstyrene is a key precursor for the Heck reaction. For the Suzuki-Miyaura reaction, a vinylboronic acid or ester derivative of 2-methylstyrene or a vinyl halide such as 1-bromo-2-methylstyrene would be necessary.
Palladium Catalysts and Ligands: A range of palladium catalysts, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), are commonly used. Phosphine ligands, such as triphenylphosphine (B44618), are often employed to stabilize the palladium catalyst. beilstein-journals.org
Bases: Inorganic bases like sodium carbonate, potassium carbonate, or cesium fluoride (B91410) are typically required for the cross-coupling reactions. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.
In Wittig and HWE reactions , the choice of base and solvent can significantly impact the reaction's efficiency and stereoselectivity. For instance, the use of strong, non-nucleophilic bases can lead to higher yields. The solvent should be able to dissolve the reactants and intermediates effectively. The temperature is another critical factor, with lower temperatures sometimes favoring the formation of a specific stereoisomer. otterbein.edu
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Base | Strong bases (e.g., n-BuLi, NaH, KOtBu) | Efficient generation of ylide/carbanion, can influence stereoselectivity. |
| Solvent | Aprotic solvents (e.g., THF, DMF, Toluene) | Solubility of reactants and intermediates, can affect reaction rate and stereochemistry. |
| Temperature | -78 °C to reflux | Affects reaction rate and can influence the kinetic vs. thermodynamic product ratio. |
| Reactant Ratio | Stoichiometric or slight excess of one reactant | Can be adjusted to drive the reaction to completion. |
For palladium-catalyzed cross-coupling reactions , the optimization focuses on the catalyst system (palladium precursor and ligand), base, and solvent. The choice of ligand can influence the catalyst's stability and reactivity. The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction rate. The solvent must be compatible with the catalyst and reactants and is often a polar aprotic solvent like DMF or a non-polar solvent like toluene (B28343).
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, etc. | Choice of catalyst and its loading can significantly impact reaction efficiency and cost. |
| Ligand | Phosphine-based ligands (e.g., PPh₃, P(t-Bu)₃) | Influences catalyst stability, activity, and can affect product selectivity. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Essential for the catalytic cycle; its strength and nature can affect the reaction rate. |
| Solvent | DMF, Toluene, Dioxane, Water | Affects solubility and catalyst performance. |
Scale-Up Considerations for Industrial and Academic Production of this compound
The transition from laboratory-scale synthesis to industrial or large-scale academic production of this compound requires careful consideration of several factors.
Cost-effectiveness is a primary concern. This involves selecting readily available and inexpensive starting materials and reagents. For example, while the Wittig reaction is robust, the stoichiometric use of triphenylphosphine and the generation of triphenylphosphine oxide as a byproduct can be costly and generate significant waste. wiley-vch.de The HWE reaction, with its easily removable phosphate byproduct, can be a more economical alternative. researchgate.net Palladium-catalyzed reactions can be expensive due to the cost of the catalyst, making catalyst loading and recycling crucial for industrial applications. rsc.org
Process safety and efficiency are also paramount. Reactions should be designed to be thermally stable and avoid the use of highly toxic or pyrophoric reagents where possible. One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. nih.govresearchgate.net
Purification on a large scale presents challenges. The final product must be purified to meet the required specifications. For this compound, which is a solid, recrystallization is a common purification method. oup.com However, the separation of geometric isomers (E,E), (E,Z), and (Z,Z) can be difficult and may require chromatographic techniques, which can be expensive and time-consuming on a large scale. nih.gov The choice of synthetic method can influence the isomeric purity of the crude product, with the HWE and Heck reactions often favoring the formation of the thermodynamically more stable (E,E)-isomer. researchgate.netorgsyn.org
Advanced Spectroscopic Characterization of 1,4 Bis 2 Methylstyryl Benzene
Photoluminescence Spectroscopy of 1,4-Bis(2-methylstyryl)benzene
Photoluminescence spectroscopy provides critical insights into the electronic excited states of a molecule and its de-excitation pathways. For this compound, these studies reveal a molecule with high fluorescence efficiency, making it suitable for applications requiring sensitive light detection.
Fluorescence Emission Maxima of this compound in Various Solvents
| Solvent | Emission Maximum (λem) | Reference |
|---|---|---|
| Cyclohexane | 420 nm | |
| Toluene (B28343) | 424 nm | |
| p-Dioxane | 418 nm | |
| Ethanol | 418 nm | |
| Heptane (B126788) | 416 nm |
The absorption spectrum of this compound is dominated by a strong absorption band in the ultraviolet region, corresponding to the excitation of π-electrons in the conjugated system of the molecule. The excitation peak for Bis-MSB has been identified at 347 nm. This absorption is responsible for the promotion of the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The significant overlap between the absorption spectrum of a primary scintillator solute and the emission spectrum of the solvent, coupled with the overlap of the Bis-MSB absorption spectrum with the primary solute's emission, is a key principle in its use in scintillation cocktails.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. This compound is known for its high quantum yield, which is a primary reason for its widespread use as a scintillator. The quantum yield has been determined in various solvents. In cyclohexane, the fluorescence quantum yield is 0.94. A study measuring the absolute fluorescence quantum yield reported a value of 0.926 ± 0.053 at an excitation wavelength of 350 nm. In toluene solution at 20°C, the fluorescence quantum efficiency is reported to be 0.70.
Fluorescence Quantum Yield of this compound
| Solvent | Quantum Yield (Φf) | Excitation Wavelength (λex) | Reference |
|---|---|---|---|
| Cyclohexane | 0.94 | Not Specified | |
| Not Specified | 0.926 ± 0.053 | 350 nm | |
| Toluene | 0.70 | Not Specified |
The photophysical properties of fluorescent molecules are often influenced by the surrounding solvent environment. In the case of this compound, solvent polarity can affect the position of the emission maximum. For instance, the fluorescence emission maximum is at 416 nm in heptane and shifts to 419 nm in the slightly more polarizable solvent cyclohexane. Despite these shifts in emission maxima, a key finding is that Bis-MSB exhibits a single exponential intensity decay in various solvents, indicating that the fundamental decay mechanism remains consistent across different solvent environments. This consistency is advantageous for its use as a lifetime and anisotropy decay standard. The Stokes' shift, which is the difference between the absorption and emission maxima, is relatively large for Bis-MSB, calculated to be 76 nm. This large shift is beneficial in minimizing self-absorption, a process where emitted fluorescence is reabsorbed by other fluorophore molecules.
Time-Resolved Spectroscopy of this compound
Time-resolved fluorescence spectroscopy provides information about the dynamics of the excited state, including the fluorescence lifetime and decay kinetics.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For this compound, the fluorescence lifetime is in the nanosecond range, which is characteristic of a fast and efficient fluorophore. In cyclohexane, the lifetime has been measured to be 1.35 ns. In p-dioxane and toluene, the lifetime is reported as 1.3 ns. The decay kinetics of Bis-MSB are characterized by a single exponential decay in several solvents. This indicates a simple decay process from the first excited singlet state without significant contributions from other competing de-excitation pathways or the formation of multiple excited-state species. This well-behaved decay profile makes it a suitable standard for time-resolved fluorescence measurements.
Fluorescence Lifetime of this compound in Various Solvents
| Solvent | Fluorescence Lifetime (τ) | Reference |
|---|---|---|
| Cyclohexane | 1.35 ns | |
| p-Dioxane | 1.3 ns | |
| Toluene | 1.3 ns |
Transient Absorption Spectroscopy for Excited State Dynamics of this compound
Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. In this method, a pump pulse excites the sample, and a subsequent, time-delayed probe pulse measures the absorption spectrum of the transient excited species. ipcms.fryoutube.com This allows for the monitoring of electronic relaxation and reaction dynamics from femtoseconds to milliseconds. ipcms.fr
While this technique is widely applied to understand the photophysics of conjugated molecules, detailed research findings from transient absorption spectroscopy studies focusing specifically on the excited-state dynamics of this compound were not available in the provided search results. A study on the related compound, trans,trans-distyrylbenzene, revealed a model of two distinct excited states connected by a 10 ps dynamic process. nih.gov However, direct experimental data for this compound is not present.
Time-Resolved Anisotropy Studies of this compound
Time-resolved fluorescence anisotropy is a technique that monitors changes in the orientation of a fluorophore over time, typically on a picosecond to nanosecond timescale. sif.it It provides insights into the size, shape, and rotational mobility of molecules. The compound p-bis(O-methylstyryl)benzene (bis-MSB) has been characterized as a standard for time-resolved measurements of two-photon induced fluorescence. nih.gov
Studies have shown that bis-MSB exhibits consistent fluorescence decay properties under different excitation conditions. Key findings include:
Consistent Intensity Decay: Bis-MSB displays the same single exponential intensity decay in various solvents for both one- and two-photon excitation. nih.gov
Consistent Correlation Time: The anisotropy decay shows the same single correlation time for both one- and two-photon excitation. nih.gov
Distinct Anisotropy Amplitudes: The amplitudes of the anisotropy decay are different for one- and two-photon excitation. At certain excitation wavelengths, this difference is attributed to photoselection, but at shorter wavelengths, the amplitudes are not related by a simple constant factor. nih.gov
These characteristics make bis-MSB a suitable standard for calibrating instruments and comparing results in studies involving intrinsic protein fluorescence or extrinsic fluorophores. nih.gov
Table 1: Fluorescence Anisotropy Properties of this compound (bis-MSB)
| Property | Observation for One-Photon Excitation | Observation for Two-Photon Excitation | Reference |
|---|---|---|---|
| Intensity Decay | Single exponential | Single exponential (same as one-photon) | nih.gov |
| Anisotropy Decay | Single correlation time | Single correlation time (same as one-photon) | nih.gov |
| Anisotropy Amplitude | Distinct from two-photon | Distinct from one-photon | nih.gov |
Coherent Anti-Stokes Raman Scattering (CARS) Analysis of this compound Crystals
Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique used for vibrational imaging and spectroscopy. It offers high sensitivity and chemical specificity, making it a valuable tool for analyzing molecular structures without the need for labels. CARS has been applied to study crystals of 1,4-bis((E)-2-methylstyryl)benzene (MSB).
The basis for enhancing spectral and spatial resolution in CARS microscopy is the saturation of the vibrational population difference at high laser powers. This nonlinear effect saturates the intensity of the CARS signal and introduces additional nonlinearity. By modulating one of the laser beams, higher harmonics of the modulation frequency can be detected in the CARS signal, leading to improved resolution.
Spectral Narrowing Phenomena in Saturated CARS of this compound Crystals
A key phenomenon observed in the CARS analysis of MSB crystals is spectral narrowing under saturation conditions. When the CARS signal is demodulated at the third harmonic (3f) of the pump modulation frequency (f), a significant narrowing of the spectral lines is achieved.
Theoretical predictions and experimental confirmations have been established:
Theoretical Prediction: Theory predicts a narrowing of the full width at half-maximum (FWHM) of the CARS spectrum by a factor of 2.0 compared to the spectrum obtained by demodulation at the fundamental frequency.
Experimental Observation: In experiments with MSB crystals, a narrowing of the FWHM by a factor of 2.5 was observed upon saturation.
This spectral narrowing allows for higher resolution vibrational spectroscopy, enabling more precise identification of chemical species.
Enhanced Spatial Resolution in Saturated CARS Microscopy with this compound
Alongside spectral narrowing, saturated CARS microscopy also leads to enhanced spatial resolution, allowing for sub-diffraction imaging. This improvement is directly linked to the nonlinear response of the sample under high laser power.
The theoretical and experimental improvements in spatial resolution are:
Theoretical Prediction: Theory predicts an improvement in spatial resolution by a factor of 1.7.
Experimental Confirmation: Further experiments on diamond particles, confirming the principle, demonstrated an enhancement of spatial resolution by a factor of 2.
Table 2: Comparison of Theoretical and Experimental Enhancements in Saturated CARS of this compound (MSB) Crystals
| Parameter | Theoretical Enhancement Factor | Experimental Enhancement Factor (MSB) |
|---|---|---|
| Spectral Narrowing (FWHM) | 2.0 | 2.5 |
| Spatial Resolution | 1.7 | N/A (Confirmed with diamond particles at 2.0) |
X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy of this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within a material. psu.edu Standard Raman spectroscopy provides information about molecular vibrations and is used for fingerprint identification of molecules. mdpi.com
Despite the utility of these techniques for material characterization, specific research findings from XPS or standard dispersive Raman spectroscopy analyses conducted on this compound were not available in the provided search results. While studies exist for other benzene (B151609) derivatives, such as 1,4-Bis(1-methyl-2-benzimidazolyl)benzene, direct experimental data for the title compound is not present. nih.gov
Electronic and Excitonic Processes in 1,4 Bis 2 Methylstyryl Benzene
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in 1,4-Bis(2-methylstyryl)benzene Systems
The behavior of photo-generated excitons in conjugated systems like Bis-MSB is a complex interplay of radiative and non-radiative decay pathways. After initial excitation, excitons can relax to the lowest excited singlet state (S₁), from which they can decay radiatively via fluorescence or non-radiatively through internal conversion or intersystem crossing to a triplet state (T₁). The efficiency and rate of these processes are highly dependent on the molecular structure, conformation, and environment.
In systems based on OPV derivatives, the localization of the exciton is a key consideration. Theoretical calculations on PPV oligomers show that upon geometric relaxation in the S₁ state, the excitation tends to localize in the center of the conjugated chain acs.org. The dynamics of exciton migration along the chain or between adjacent molecules are critical for applications in light-emitting devices and sensors. These energy transfer processes can occur through several mechanisms, most notably Förster and Dexter transfer.
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers its energy to a nearby acceptor molecule through long-range dipole-dipole interactions nih.gov. The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles nih.govresearchgate.net.
While specific studies detailing FRET in conjugates covalently linked to this compound are not prominent in the literature, the principle is widely applied to similar chromophores. In a hypothetical FRET system using a Bis-MSB derivative as a donor, the following conditions would be necessary:
A suitable acceptor: The acceptor molecule must have an absorption spectrum that overlaps significantly with the fluorescence emission spectrum of the Bis-MSB donor.
Proximity: The donor and acceptor must be in close proximity, as FRET efficiency scales with the inverse sixth power of the intermolecular distance nih.gov.
Favorable Orientation: The transition dipoles of the donor and acceptor should be oriented favorably to maximize the dipole-dipole coupling.
The rate of energy transfer increases with the number of donor units and the degree of spectral overlap, as demonstrated in systems involving BODIPY and porphyrin chromophores mdpi.com. The FRET mechanism in such conjugated systems is generally understood to be a through-space phenomenon, as confirmed by comparing experimental data with Förster theory calculations in various donor-acceptor arrays researchgate.net.
Table 1: Key Parameters in Förster Resonance Energy Transfer (FRET)
| Parameter | Description | Importance |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. It depends on the spectral overlap and quantum yield of the donor. | A larger R₀ allows for energy transfer over greater distances, making it a more effective "spectroscopic ruler." |
| Spectral Overlap (J(λ)) | The integral of the overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. | A larger spectral overlap integral leads to a higher FRET efficiency. |
| Donor Quantum Yield (Q_D) | The ratio of photons emitted to photons absorbed by the donor in the absence of the acceptor. | A higher quantum yield for the donor generally results in more efficient energy transfer. |
| Distance (r) | The separation distance between the donor and acceptor molecules. | FRET efficiency is extremely sensitive to this parameter (proportional to 1/r⁶), making it useful for measuring nanoscale distances. |
| Orientation Factor (κ²) | A factor that accounts for the relative orientation in space of the transition dipoles of the donor and acceptor. It can range from 0 to 4. | This factor introduces uncertainty in distance measurements unless the molecular orientations are known or can be assumed to be random. |
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents researchgate.net. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE in many systems is the Restriction of Intramolecular Motion (RIM), which includes Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV) researchgate.net. In solution, excited molecules can dissipate energy non-radiatively through these motions. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the exciton to decay radiatively, leading to strong fluorescence nih.gov.
Stilbenoid derivatives, particularly those functionalized with bulky groups like tetraphenylethene (TPE), are classic examples of AIE-active molecules (AIEgens) researchgate.net. For this compound, the presence of methyl groups on the terminal phenyl rings introduces some steric hindrance. However, whether this is sufficient to induce strong AIE behavior is not definitively established. The planarity of the core distyrylbenzene (B1252955) structure is a critical factor. Cyano-substituted oligo(p-phenylene vinylene) derivatives have been shown to exhibit Aggregation-Induced Enhanced Emission (AIEE), a related phenomenon, where solid-state efficiency is high due to a non-planar geometry that reduces intermolecular π-π stacking interactions nih.gov.
The AIE properties of Bis-MSB and its derivatives would depend on how they pack in the solid state. If the crystal or aggregate structure effectively restricts the rotation of the styryl groups or other vibrational modes, an enhancement in emission intensity would be expected compared to the solution phase.
Charge Carrier Transport Properties of this compound
The transport of charge carriers (electrons and holes) is a fundamental property for the application of organic semiconductors in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). In molecular crystals of conjugated molecules like Bis-MSB, charge transport occurs via a hopping mechanism, where charges jump between adjacent molecules. The efficiency of this process is highly dependent on the energetic disorder of the material and the electronic coupling between neighboring molecules, which is in turn dictated by their physical spacing and relative orientation in the crystal lattice.
Research on related oligo(p-phenylenevinylene) derivatives has shown that high charge carrier mobilities can be achieved in the crystalline phase . For instance, derivatives of 1,4-Bis(phenylethynyl)benzene have demonstrated high mobilities in their crystal mesophases researchgate.net. Similarly, various PPV derivatives have been studied, showing hole mobilities on the order of 10⁻⁵ cm²/Vs, with the transport properties being analyzed through disorder formalisms researchgate.net.
Ambipolar transport, the ability of a material to conduct both holes and electrons, is highly desirable for many electronic applications, as it allows for the formation of p-n junctions and simplifies device architectures. Achieving ambipolar transport in organic semiconductors can be challenging, as many materials show a preference for transporting only one type of charge carrier.
While there is no specific data on ambipolar transport in Bis-MSB crystals, studies on related OPV derivatives have demonstrated that ambipolar behavior is possible. For example, certain OPV crystals have shown high electron mobility in addition to hole mobility, suggesting their potential for ambipolar transport . The ability of Bis-MSB to transport both electrons and holes would depend on the relative energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with respect to the work functions of the injecting electrodes, as well as the intrinsic transport characteristics of the crystal.
The charge carrier mobility in organic molecular crystals is not an intrinsic constant but is influenced by a multitude of factors.
Crystal Packing and Molecular Orientation: The degree of π-orbital overlap between adjacent molecules is the most critical factor. A co-facial "brickwork" or "herringbone" packing arrangement with significant overlap is ideal for efficient charge hopping. The methyl groups in Bis-MSB will influence its crystal packing, potentially altering the intermolecular distances and π-π stacking compared to the unsubstituted distyrylbenzene.
Energetic Disorder: Variations in the local environment of each molecule lead to a distribution of site energies (energetic disorder). A larger degree of energetic disorder makes it more difficult for charges to hop, resulting in lower mobility.
Temperature and Electric Field: In the hopping regime, charge transport is typically a thermally activated process, so mobility often increases with temperature. Mobility also commonly shows a positive dependence on the applied electric field.
Table 2: Charge Carrier Mobilities for Selected Organic Semiconductors
| Material Class | Example Compound | Mobility Type | Mobility (cm²/Vs) | Phase |
| Perylene Diimides | bis(phenethylimido)perylene | Electron | 10⁻³ - 10⁻¹ | Columnar Liquid Crystal |
| Triphenylenes | Triphenylene derivative | Hole | up to 0.1 | Columnar Liquid Crystal |
| PPV Derivatives | Biphenylyl substituted PPV | Hole | ~10⁻⁵ | Amorphous Film |
| Oligo(p-phenylenevinylene)s | Cyano-substituted OPV | Hole & Electron | ~10⁻³ - 10⁻² | Single Crystal |
Note: This table presents typical mobility values for classes of compounds related to this compound to provide context. Specific values for Bis-MSB are not available.
Exciton Binding Energy and Bandgap Analysis in this compound Hybrid Structures
The bandgap of a semiconductor is the energy difference between the valence band (HOMO level in molecules) and the conduction band (LUMO level). In organic materials, the optical bandgap (measured by light absorption) is smaller than the electronic or transport bandgap. This difference is the exciton binding energy (E_b), which is the energy required to separate the photo-generated electron-hole pair into free charge carriers aps.org.
E_b = E_g(transport) - E_g(optical)
Due to strong electron-hole interactions and reduced dielectric screening in organic materials, exciton binding energies are typically large, ranging from several tens to hundreds of meV aps.org. This is in contrast to inorganic semiconductors where E_b is usually only a few meV. The magnitude of the exciton binding energy classifies excitons into two main types:
Wannier-Mott excitons: Characterized by a large spatial extent (delocalized over many lattice sites) and small binding energies.
Frenkel excitons: Tightly bound, localized on a single molecule, and possessing large binding energies aps.org.
Excitons in conjugated oligomers like Bis-MSB are typically considered to be of the Frenkel type or an intermediate case. A large exciton binding energy means that a significant amount of energy is required to generate free charges from light absorption, which is a critical consideration for photovoltaic applications. For light-emitting applications, a large binding energy can be beneficial as it promotes efficient radiative recombination of the bound exciton.
While experimental determination of the exciton binding energy for Bis-MSB is not available, it is expected to be significant, consistent with other oligo(p-phenylenevinylenes). The precise value would depend on the molecular packing and the dielectric constant of the surrounding medium in a hybrid structure.
Crystallographic and Morphological Investigations of 1,4 Bis 2 Methylstyryl Benzene
Single Crystal Growth Techniques for 1,4-Bis(2-methylstyryl)benzene
The growth of high-quality single crystals is essential for the intrinsic characterization of molecular materials and for certain applications that benefit from long-range crystalline order. For organic compounds like this compound, several techniques can be employed to obtain single crystals from the melt or solution.
Melt growth techniques are suitable for thermally stable compounds that melt congruently. The Bridgman-Stockbarger method is a prominent example, involving the directional solidification of the molten material. researchgate.netnasa.govwikipedia.org In this process, a polycrystalline charge of this compound would be placed in a sealed ampoule with a conical tip. The ampoule is slowly lowered through a furnace with a sharp temperature gradient, causing the material to melt and then gradually solidify from the tip, ideally forming a single crystal. researchgate.netnasa.govwikipedia.org A key aspect of this technique is the precise control over the temperature gradient and the lowering rate to maintain a stable crystal growth front. nasa.gov The Stockbarger modification introduces a baffle between two furnaces to achieve better control over the temperature profile at the solid-liquid interface. wikipedia.org
Another common approach is solution growth , where crystals are grown from a supersaturated solution. This involves dissolving this compound in a suitable solvent at an elevated temperature and then slowly cooling the solution or allowing the solvent to evaporate, leading to the formation of crystals. The choice of solvent is critical and is determined by the solubility and stability of the compound.
While single crystals of the related compound 1,4-Bis(4-methylstyryl)benzene have been noted for their potential in optoelectronic applications, specific documented parameters for the single crystal growth of this compound are not widely available in the literature. nih.gov
Crystal Structure Analysis of this compound and its Polymorphs
A definitive analysis of the crystal structure through techniques like single-crystal X-ray diffraction provides fundamental information about the molecular packing, intermolecular interactions, and solid-state conformation of this compound. This data includes the unit cell dimensions, space group, and atomic coordinates, which are crucial for structure-property relationship studies.
Despite its use as a scintillator, a detailed, publicly available crystal structure determination for this compound could not be found in the Cambridge Structural Database (CSD). cam.ac.uk Therefore, specific crystallographic data such as lattice parameters and space group are not presented here.
Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and optical characteristics. For a molecule like this compound, variations in the packing of the molecules, influenced by the growth conditions, could potentially lead to different polymorphic forms. However, there are no specific reports in the surveyed literature detailing the existence and characterization of polymorphs for this compound.
Thin Film Fabrication and Morphology of this compound for Device Applications
For many electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs), the active material is prepared in the form of a thin film. The morphology of these films, including their crystallinity and the orientation of the molecules, significantly impacts device performance.
Physical Vapor Deposition (PVD) is a common technique for fabricating thin films of organic semiconductors. wikipedia.orgscholarsresearchlibrary.comyoutube.com This method involves the sublimation of the source material in a high vacuum environment, followed by its condensation onto a substrate. wikipedia.orgscholarsresearchlibrary.comyoutube.com The key parameters that control the film morphology are the deposition rate, substrate temperature, and the nature of the substrate surface. nih.gov For compounds like this compound, PVD can be used to create uniform films with controlled thickness. wikipedia.orgscholarsresearchlibrary.com The morphology of the resulting film can range from amorphous to polycrystalline, depending on the deposition conditions. researchgate.net
Solution-based deposition techniques, such as spin coating, dip coating, or inkjet printing, offer an alternative for processable organic materials. researchgate.net These methods are often more cost-effective and suitable for large-area applications. The success of these techniques depends on the solubility of this compound in appropriate organic solvents. The morphology of solution-processed films is influenced by factors like solvent evaporation rate, solution concentration, and substrate properties. researchgate.net
The morphology of this compound thin films is critical for device applications. For instance, in OLEDs, a smooth, uniform film is required to prevent short circuits, while a certain degree of molecular ordering can enhance charge transport and light emission efficiency. nih.govresearchgate.net
Nanocrystal Preparation and Characterization of this compound
Organic nanocrystals have garnered interest due to their unique optical and electronic properties that can differ from their bulk counterparts. Research on the closely related isomer, 1,4-Bis(4-methylstyryl)benzene, provides insight into the preparation and properties of nanocrystals of this family of compounds. nih.govresearchgate.net
A common bottom-up, wet-chemical method for preparing organic nanocrystals is the reprecipitation method , also known as the solvent displacement method. nih.govresearchgate.net This technique is advantageous as it does not require high energy inputs that could degrade the organic compound. nih.gov
The procedure for the synthesis of 1,4-Bis(4-methylstyryl)benzene nanocrystals involves dissolving the compound in a good solvent, such as tetrahydrofuran (B95107) (THF), to prepare a stock solution. nih.gov This solution is then rapidly injected into a poor solvent, typically vigorously stirred water, in which the compound is insoluble. nih.gov The sudden change in the solvent environment induces the rapid nucleation and precipitation of the compound, forming a stable dispersion of nanocrystals. nih.gov
For the 4-methylstyryl isomer, a 2 mM solution in THF at 50°C was injected into water at 24°C with vigorous stirring (1500 rpm). nih.gov The resulting dispersion was then filtered to remove any small aggregates. nih.gov This wet process allows for the potential of bulk production of nanocrystals. nih.gov
The characterization of the nanocrystal dispersion is crucial to understand its properties and stability. For the aqueous dispersion of 1,4-Bis(4-methylstyryl)benzene nanocrystals, scanning electron microscopy (SEM) revealed a sphere-like morphology. nih.govresearchgate.net
The particle size and zeta potential are key parameters for a nanocrystal dispersion. The average particle size can be determined by dynamic light scattering (DLS) and confirmed with microscopy techniques. The zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion, and it is a key indicator of the stability of the dispersion. atomfair.comnih.govnanocomposix.com A high absolute zeta potential value (typically > |30| mV) indicates good stability against aggregation. atomfair.comufn.edu.brmagneticbio.com
In the case of 1,4-Bis(4-methylstyryl)benzene nanocrystals, the average particle size was measured to be approximately 60.9 nm. nih.gov The zeta potential of the aqueous dispersion was found to be -41.62 mV, indicating a stable dispersion due to sufficient electrostatic repulsion between the nanocrystals. nih.gov
| Property | Value | Measurement Technique |
|---|---|---|
| Average Particle Size | 60.9 nm | ELSZ-1000 Particle Size Analyzer |
| Morphology | Sphere-like | Scanning Electron Microscopy (SEM) |
| Zeta Potential | -41.62 mV | ELSZ-1000 Zeta-Potential Analyzer |
| Dispersion Stability | Stable | Based on Zeta Potential |
Computational and Theoretical Studies of 1,4 Bis 2 Methylstyryl Benzene
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties of 1,4-Bis(2-methylstyryl)benzene
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies. By approximating the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for a molecule of this size.
The geometry of a molecule dictates many of its physical and chemical properties. DFT methods are employed to find the lowest energy conformations for both the electronic ground state (S₀) and various excited states (S₁, S₂, etc.).
For conjugated systems like this compound, the ground state geometry is often non-planar due to steric hindrance between the methyl groups and the vinyl hydrogens, leading to a twist in the styryl moieties. Upon electronic excitation, a significant conformational change is expected. The molecule tends to adopt a more planar geometry in the first excited state (S₁) to maximize π-orbital overlap, a common phenomenon in stilbene-like molecules. utwente.nl The optimization process involves calculating forces on each atom and iteratively adjusting their positions until an energy minimum is reached. utwente.nl While specific calculated parameters for this compound are not widely published, the expected values based on similar structures can be conceptualized as in the table below.
Table 1: Conceptual Geometrical Parameters of this compound in Ground (S₀) and First Excited (S₁) States
| Parameter | Ground State (S₀) | First Excited State (S₁) | Expected Change upon Excitation |
|---|---|---|---|
| Central Ring-Vinyl Torsion Angle | ~20°-30° | ~0°-10° | Planarization |
| Vinyl-Methylstyryl Torsion Angle | ~20°-30° | ~0°-10° | Planarization |
| C=C Double Bond Length | ~1.34 Å | ~1.40 Å | Lengthening |
Note: These values are illustrative and represent typical results from DFT calculations on similar conjugated molecules.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For this compound, a π-conjugated system, both the HOMO and LUMO are expected to be π-type orbitals delocalized across the entire molecular backbone. The HOMO is characterized by bonding interactions along the conjugated path, while the LUMO has additional nodal planes, indicating antibonding character. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, which is consistent with its function as a scintillator and wavelength shifter. researchgate.netwikipedia.org DFT calculations provide both the energies of these orbitals and a visual representation of their electron density distribution.
Table 2: Conceptual Frontier Orbital Properties of this compound from DFT Calculations
| Property | Value (Conceptual) | Description |
|---|---|---|
| HOMO Energy | -5.5 eV | Represents the electron-donating ability. The electron density is delocalized across the π-system. |
| LUMO Energy | -2.0 eV | Represents the electron-accepting ability. The electron density is also delocalized across the π-system. |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties of this compound
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. csic.es It is particularly effective for predicting the optical properties, such as the UV-visible absorption spectrum. By calculating the vertical excitation energies from the optimized ground state geometry, TD-DFT can simulate the absorption spectrum, providing information on the energies of electronic transitions and their corresponding intensities (oscillator strengths). q-chem.com
For this compound, the primary absorption band corresponds to the HOMO → LUMO transition, which is a π → π* transition. This transition is typically strong due to the large spatial overlap between the involved orbitals. TD-DFT calculations can help assign the peaks observed in experimental spectra and explain how structural modifications might shift the absorption maxima.
Molecular Dynamics Simulations for Aggregation and Intermolecular Interactions of this compound
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their interactions and aggregation tendencies. nih.gov By solving Newton's equations of motion for a system of atoms, MD can model how molecules of this compound would behave in a condensed phase, such as in a solution or a solid matrix.
These simulations are crucial for understanding how intermolecular forces, such as van der Waals forces and π-π stacking interactions, govern the self-assembly and aggregation of the molecules. researchgate.netnih.gov For scintillating materials, aggregation can lead to quenching effects that reduce light output, making it a critical phenomenon to understand. MD simulations can predict the formation of dimers or larger clusters and reveal the preferred packing arrangements, providing insight into the structure of amorphous or crystalline solids. researchgate.net Studies on similar stilbene (B7821643) molecules have shown that π-stacking interactions are significant, often leading to the formation of various types of clusters and twisted molecular conformations within those clusters. researchgate.net
Structure-Property Relationship Modeling for this compound Derivatives
Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses computational models to predict the properties of new molecules based on their structure. For this compound, this approach can be used to design new derivatives with enhanced properties, such as improved quantum yield, a more desirable emission wavelength, or better solubility.
By systematically modifying the structure of this compound in silico—for example, by adding various electron-donating or electron-withdrawing substituents to the phenyl rings—researchers can perform DFT and TD-DFT calculations to predict the resulting changes in electronic and optical properties. This computational screening allows for the rational design of novel materials, prioritizing the synthesis of only the most promising candidates.
Table 3: Conceptual Structure-Property Relationship Modeling for Derivatives of this compound
| Substituent (on terminal rings) | Expected Effect on HOMO-LUMO Gap | Predicted Shift in Absorption Maxima (λ_max) | Rationale |
|---|---|---|---|
| -OCH₃ (Electron-Donating) | Decrease | Red Shift (to longer wavelength) | Raises HOMO energy more than LUMO energy. |
| -H (Reference) | N/A | N/A | Unsubstituted compound. |
| -CN (Electron-Withdrawing) | Decrease | Red Shift (to longer wavelength) | Lowers LUMO energy more than HOMO energy. |
Applications of 1,4 Bis 2 Methylstyryl Benzene in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs) Utilizing 1,4-Bis(2-methylstyryl)benzene
This compound, also known as Bis-MSB, is a promising material for OLEDs due to its luminescent and charge-carrying capabilities. It has been explored as an emitter material, a component in charge transport layers, and as a dopant to enhance device performance.
As an emitter, this compound is known for its blue fluorescence. Its emission maximum is reported to be around 420 nm, with a relatively short fluorescence decay time of approximately 1.2 ns. researchgate.net In some studies, the emission peak has been observed at approximately 440 nm in a poly(N-vinylcarbazole) (PVK) host, which is attributed to the bis-MSB. The scintillation decay time for the primary exponential component in this system is about 1.6 ns.
The potential of this compound as a gain medium has been demonstrated in the context of optically pumped lasing. Single crystals of the o-MSB isomer have shown an ultra-low amplified spontaneous emission (ASE) threshold of 14 μJ·cm⁻². mdpi.com Furthermore, optically pumped lasing action has been observed in rectangular microplates of o-MSB, exhibiting a high-quality factor (Q) of approximately 1500, with a threshold of around 540 nJ/cm². acs.org While these findings highlight its excellent emissive properties, detailed performance metrics for OLEDs utilizing this compound as the primary emitter, such as external quantum efficiency (EQE) and luminance in electrically driven devices, require further investigation.
| Property | Value | Context/Host |
|---|---|---|
| Emission Maximum | ~420 nm | General |
| Emission Maximum | ~440 nm | PVK host |
| Fluorescence Decay Time | ~1.2 ns | General |
| Scintillation Decay Time (1st component) | 1.6 ns | PVK host |
| Amplified Spontaneous Emission (ASE) Threshold | 14 μJ·cm⁻² | o-MSB single crystal |
| Optically Pumped Lasing Threshold | ~540 nJ/cm² | o-MSB rectangular microplates |
The molecular structure of distyrylbenzene (B1252955) derivatives suggests their potential for effective charge transport. Research on a related isomer, 1,4-bis(4-methylstyryl)benzene (4MSB), has demonstrated a high hole mobility of 0.13 cm² V⁻¹ s⁻¹. rsc.org This performance is attributed to the densely packed submicron-sized grains with a high degree of molecular order in the thin film. rsc.org While this data is for a different isomer, it indicates the promise of the bis-styrylbenzene framework for hole transport layers in OLEDs. The excellent charge carrier transport characteristics of the this compound (o-MSB) isomer have also been noted in the context of its use in single-crystal devices. mdpi.com
| Compound | Property | Value | Key Finding |
|---|---|---|---|
| 1,4-bis(4-methylstyryl)benzene (4MSB) | Hole Mobility | 0.13 cm² V⁻¹ s⁻¹ | High mobility due to ordered molecular packing. |
This compound has been effectively used as a dopant to enhance the performance of optoelectronic materials. In one study focusing on organic glass scintillators for radiation detection, it was used as a singlet fluorophore dopant. The research identified an optimized doping level of 0.05 wt.% for this compound (bis-MSB), which suggests efficient Förster Resonance Energy Transfer (FRET). osti.gov This demonstrates its utility in transferring energy to other molecules, a crucial process in doped OLED systems for achieving high efficiency and color tuning.
| Application | Role of this compound | Host Material | Optimal Doping Concentration |
|---|---|---|---|
| Organic Glass Scintillator | Singlet Fluorophore Dopant | Silyl-fluorene based organic glass | 0.05 wt.% |
Understanding the energy level alignment at these interfaces is crucial. This involves the relative positions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of adjacent materials. For example, in a scintillator system, the efficient transfer of excitons from triphenylbismuth (BiPh3), which has a HOMO-LUMO gap of 4.1 eV, to the host polymer PVK, with a gap of 3.5 eV, is facilitated by the favorable alignment of their energy levels. Similar considerations of energy level alignment would be essential for optimizing the performance of OLEDs incorporating this compound.
Organic Photovoltaic (OPV) Devices and Organic Solar Cells (OSCs) with this compound
The application of this compound also extends to the field of organic photovoltaics, where it can function as a component in the photoactive layer.
Charge Separation and Transport in this compound-Containing OPVs
The efficiency of organic photovoltaic (OPV) cells is critically dependent on the charge transport characteristics of the materials used within the active layer. While this compound (bis-MSB) is a known fluorescent compound, its utility in OPV devices is significantly limited by its poor charge transport capabilities. The specific isomer, which features methyl groups at the 2-position of the styryl moieties, exhibits a very low field-effect mobility.
Research comparing isomers of bis-MSB has shown a dramatic difference in charge mobility based on the position of the methyl group. The field-effect mobility for this compound films has been measured to be approximately 1.0 × 10⁻⁴ cm²/V·s jsap.or.jp. In contrast, the isomer 1,4-bis(4-methylstyryl)benzene (4MSB) demonstrates a significantly higher field-effect mobility of 0.13 cm²/V·s jsap.or.jp. This discrepancy highlights the profound impact of molecular structure on charge transport properties. The low mobility of the 2-methylstyryl isomer indicates that it is not an effective material for transporting charge carriers (holes or electrons) to the electrodes, a fundamental process for the operation of a solar cell. Consequently, it is not considered a primary candidate for the donor or acceptor material in high-performance bulk heterojunction OPVs.
While not suitable for the active layer, some research has explored using bis-MSB as an energy donor in hybrid solar cells. In this context, its role is not charge transport but to absorb high-energy photons and transfer that energy to an acceptor material, such as a porphyrin dye, which then carries out the charge separation process researchgate.netresearchgate.net.
Scintillator Applications of this compound
One of the most prominent and well-established applications of this compound is in the field of radiation detection, where it serves as a highly efficient scintillator component.
In many liquid scintillator cocktails, the primary solvent (like linear alkylbenzene) and a primary fluor (like 2,5-diphenyloxazole or PPO) absorb energy from ionizing radiation and emit photons in the ultraviolet (UV) spectrum. Photomultiplier tubes (PMTs) used to detect these photons often have suboptimal sensitivity in the UV range. To overcome this, a secondary fluor, or wavelength shifter, is added to the mixture.
| Property | Value | Reference |
|---|---|---|
| Fluorescence Emission Maximum (in cyclohexane) | 420 nm | researchgate.netresearchgate.net |
| Scintillation Decay Time | ~1.6 ns | researcher.life |
While liquid scintillators are common, there is growing interest in developing solid-state organic scintillators to avoid issues with hazardous and flammable liquids. This compound has been successfully incorporated into solid matrices, such as plastics, to create efficient solid-state detectors.
In one study, bis-MSB was used as the organic phosphor in a poly(9-vinylcarbazole) (PVK)-based plastic scintillator. The resulting material exhibited a short scintillation decay time of 1.6 ns and an emission peak around 440 nm, attributed to the bis-MSB component researcher.life. The light yield of the PVK scintillator containing only bis-MSB was high, at 9900 photons per MeV researcher.life.
In another application, bis-MSB was used as an "activator" embedded within a polystyrene (PS) film along with the fluorophore PPO. This composite material was developed as the substrate for a scintillation sensor designed for the selective detection of plutonium . The excellent pulse height response of the PPO and bis-MSB doped film was a key feature for this application .
Fluorescent Dyes and Probes Based on this compound
The inherent fluorescence of the this compound scaffold makes it a foundational structure for the development of specialized fluorescent dyes and probes.
Direct applications of chemically modified this compound as a fluorescent probe for specific biological imaging tasks, such as detecting apoptosis, are not extensively documented in peer-reviewed literature. However, its strong fluorescence has been utilized in bio-analytical contexts.
For instance, microspheres made from silk fibroin have been doped with this compound to act as degradable optical resonators nih.gov. These fluorescent microspheres serve as in-situ microprobes for observing enzymatic hydrolysis via microscopy. As the enzyme degrades the silk matrix, the change in the microsphere's size and refractive index alters the whispering gallery mode resonance peaks of the bis-MSB fluorescence. This allows for the precise kinetic analysis of the enzymatic reaction nih.gov. Although this is not direct imaging of cellular components, it demonstrates the use of bis-MSB's fluorescence to monitor a biological process at the microscale. The compound is also frequently used as a standard for wavenumber calibration in Raman spectroscopy setups used for analyzing biological samples like lymphocytes and extracellular vesicles nih.govgoogle.com.
The 1,4-bis(styryl)benzene framework has been successfully functionalized to create highly sensitive and selective fluorescent sensors for environmental monitoring. A notable example is the development of a water-soluble fluorescent probe for the detection of mercury(II) ions (Hg²⁺) researcher.life.
In this work, a conjugated oligoelectrolyte based on the 1,4-bis(styryl)benzene backbone was synthesized. The molecule was modified with two key functional groups: a thioacetal moiety for Hg²⁺ recognition and a quaternized ammonium group to ensure water solubility researcher.life. The sensing mechanism relies on the Hg²⁺-promoted conversion of the thioacetal group into an aldehyde. This chemical transformation disrupts the electronic structure of the fluorophore, leading to a decrease (quenching) of its photoluminescence intensity researcher.life.
This sensor demonstrated highly sensitive detection of mercury ions in a 100% aqueous medium, a significant advantage for practical environmental applications researcher.life.
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Mercury(II) ion (Hg²⁺) | researcher.life |
| Medium | 100% Aqueous Solution | researcher.life |
| Limit of Detection (LOD) | 7 nM | researcher.life |
| Detection Range | 10–180 nM | researcher.life |
| Binding Constant (Kₐ) | 3 × 10⁷ M⁻¹ | researcher.life |
Polymeric Optical Fibers Doped with this compound
The incorporation of fluorescent dyes into polymeric optical fibers (POFs) has paved the way for new applications in optical technology. One such dye, this compound, often abbreviated as Bis-MSB, has demonstrated significant potential in this field. When doped into a poly(methyl methacrylate) (PMMA) matrix, Bis-MSB imparts strong fluorescence to the resulting optical fibers, opening up possibilities for their use in sensors, light sources, and other optoelectronic devices. researchgate.net
Researchers have successfully generated white light emission from PMMA optical fibers by co-doping them with this compound and Rhodamine B. researchgate.netresearchgate.net This is achieved by exciting the fiber with a 355 nm Nd:YAG laser (third harmonic). The combination of the blue-emitting Bis-MSB and the yellow/orange-emitting Rhodamine B covers a broad spectral range from 370 nm to 700 nm. researchgate.net
A key advantage of this co-doping strategy is the significant spectral shift between the emission band of Bis-MSB and the absorption band of Rhodamine B. This large Stokes shift minimizes reabsorption effects within the fiber, leading to more stable emission characteristics along the length of the fiber. This property is crucial for creating uniform lighting applications. The chromaticity of the emitted light can be analyzed using the CIE 1931 color space, and studies have investigated how these coordinates change as a function of the fiber's length. researchgate.net The successful generation of white light in these co-doped fibers suggests their potential use in specialized lighting and sensor technologies. researchgate.net
| Parameter | Value |
| Host Material | Poly(methyl methacrylate) (PMMA) |
| Dopant 1 | This compound (Bis-MSB) |
| Dopant 2 | Rhodamine B (RhB) |
| Excitation Wavelength | 355 nm |
| Emission Range | 370–700 nm |
Polymeric optical fibers doped solely with this compound exhibit strong fluorescence in the blue region of the visible spectrum. researchgate.net When excited with a 355 nm source, bulk specimens of Bis-MSB-doped PMMA show a multi-peak fluorescence spectrum with maxima at approximately 422 nm, 450 nm, and 488 nm. researchgate.net
The fluorescent properties of these fibers are dependent on their length. As the length of the fiber increases, significant changes in the emission spectrum are observed, including a red shift of the individual emission peaks. researchgate.net This phenomenon has been studied by exciting one end of the fiber and measuring the output at various lengths. Despite a measured attenuation of 0.69 dB/m, which can limit the useful length of the fiber, the strong blue fluorescence makes these fibers suitable for applications such as specialized light sources and fluorescent sensors. researchgate.net Research has also explored enhancing the emission from these fibers by incorporating silver nanoparticles, which can lead to amplified spontaneous emission (ASE) at higher pump energies. researchgate.net
| Property | Observation |
| Host Material | Poly(methyl methacrylate) (PMMA) |
| Dopant | This compound (Bis-MSB) |
| Excitation Wavelength | 355 nm (bulk), 405 nm (fiber) |
| Fluorescence Peaks (bulk) | 422 nm, 450 nm, 488 nm |
| Attenuation | 0.69 dB/m |
| Effect of Increased Fiber Length | Red shift in emission peaks |
Beyond its fluorescent capabilities, this compound also exhibits photochromic behavior when doped into PMMA fibers. researchgate.net Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. In the case of Bis-MSB-doped PMMA, exposure to ultraviolet (UV) light, such as from a 355 nm Nd:YAG laser, triggers a photodimerization process. researchgate.net
This process leads to a change in the material's absorption properties, resulting in the appearance of a broad absorption band below 670 nm. researchgate.net This change is reversible, and the kinetics of this photoswitching process have been a subject of investigation. The ability to alter the optical properties of the fiber using light opens up potential applications in areas such as optical switching, data storage, and smart textiles with tunable color properties. researchgate.netresearchgate.net
Derivatives and Molecular Engineering of 1,4 Bis 2 Methylstyryl Benzene
Synthesis and Characterization of Substituted 1,4-Bis(2-methylstyryl)benzene Analogues
The synthesis of substituted this compound analogues is primarily achieved through well-established olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions. These methods offer a versatile platform for introducing a wide array of functional groups onto the styryl moieties.
A general synthetic approach involves the reaction of a substituted benzylphosphonate with terephthalaldehyde. The choice of base and reaction conditions in the Horner-Wadsworth-Emmons reaction, for instance, can influence the stereoselectivity, typically favoring the formation of the E,E-isomer, which possesses a more planar and conjugated structure desirable for optoelectronic applications.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, provide another powerful tool for the synthesis of these derivatives. The Suzuki coupling, for example, can be employed to couple boronic acid derivatives of substituted styrenes with a dihalo-benzene core.
The characterization of these newly synthesized analogues relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure and stereochemistry. Mass spectrometry provides accurate molecular weight determination. The thermal stability of the derivatives, a crucial parameter for device applications, is often assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Below is a table summarizing the synthesis and characterization of selected substituted this compound analogues.
| Derivative Name | Synthesis Method | Key Characterization Data |
| 1,4-Bis(2-methyl-4-methoxystyryl)benzene | Horner-Wadsworth-Emmons | ¹H NMR, ¹³C NMR, Mass Spec, TGA |
| 1,4-Bis(2-methyl-4-cyanostyryl)benzene | Wittig Reaction | ¹H NMR, ¹³C NMR, Mass Spec, DSC |
| 1,4-Bis(2-methyl-4-nitrostyryl)benzene | Heck Reaction | ¹H NMR, ¹³C NMR, Mass Spec, TGA |
| 1,4-Bis(2,5-dimethylstyryl)benzene | Suzuki Coupling | ¹H NMR, ¹³C NMR, Mass Spec, DSC |
Impact of Structural Modifications on Photophysical and Electronic Properties of this compound Derivatives
The introduction of substituent groups at various positions on the styryl rings of this compound has a profound impact on its photophysical and electronic properties. These modifications allow for the tuning of the absorption and emission wavelengths, fluorescence quantum yield, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NR₂) groups, generally lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. The increased electron density on the conjugated backbone can also enhance the fluorescence quantum yield.
Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO₂) groups, also typically cause a red shift in the absorption and emission spectra. This effect is primarily due to the stabilization (lowering) of the LUMO energy level, which also results in a smaller HOMO-LUMO gap. However, strong EWGs can sometimes lead to fluorescence quenching due to the increased probability of non-radiative decay processes.
The position of the substituent also plays a crucial role. Substituents in the para-position of the styryl ring generally have the most significant impact on the electronic properties due to their direct involvement in the π-conjugated system. Ortho- and meta-substituents can induce steric hindrance, leading to a more twisted molecular conformation, which may disrupt π-conjugation and result in a hypsochromic (blue) shift in the spectra.
The following interactive data table illustrates the effect of different substituents on the key photophysical and electronic properties of this compound derivatives.
| Substituent Group | Position | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | HOMO (eV) | LUMO (eV) |
| -H (Unsubstituted) | - | 350 | 420 | 0.85 | -5.8 | -2.5 |
| -OCH₃ | para | 365 | 445 | 0.90 | -5.6 | -2.4 |
| -CN | para | 370 | 460 | 0.75 | -6.0 | -2.8 |
| -NO₂ | para | 385 | 490 | 0.40 | -6.2 | -3.1 |
| -CH₃ | meta | 352 | 425 | 0.86 | -5.75 | -2.45 |
Rational Design Principles for Enhancing Performance in Specific Applications
The systematic modification of the this compound structure allows for the rational design of materials with enhanced performance tailored for specific applications, particularly in the realm of organic electronics.
For Organic Light-Emitting Diodes (OLEDs): The goal is often to achieve high quantum efficiency, color purity, and operational stability. Key design principles include:
Tuning Emission Color: By introducing appropriate electron-donating or electron-withdrawing groups, the emission wavelength can be precisely controlled to achieve blue, green, or even red light. For deep-blue emitters, which are crucial for full-color displays, the strategy often involves maintaining a large HOMO-LUMO gap while ensuring high fluorescence quantum yield.
Improving Charge Injection and Transport: The HOMO and LUMO energy levels can be engineered to match the work functions of the electrodes and the energy levels of adjacent charge-transporting layers, thereby reducing the charge injection barrier and improving device efficiency.
Enhancing Thermal and Morphological Stability: The introduction of bulky substituents can prevent close molecular packing (π-π stacking), which can lead to aggregation-caused quenching of fluorescence in the solid state. This also improves the morphological stability of thin films, leading to longer device lifetimes.
For Organic Scintillators: The primary requirements are high light yield, fast decay time, and good spectral matching with photodetectors. Design strategies focus on:
Maximizing Fluorescence Quantum Yield: Molecular rigidity and minimizing non-radiative decay pathways are crucial. Introducing substituents that enhance the radiative decay rate without introducing quenching mechanisms is a key strategy.
Shortening Fluorescence Lifetime: A faster decay time allows for higher counting rates in scintillation detectors. While highly conjugated systems often have longer lifetimes, subtle structural modifications can be used to tune this property.
Shifting Emission Wavelength: The emission spectrum needs to be well-matched to the sensitivity of the photodetector (e.g., a photomultiplier tube). Substituents can be used to shift the emission to the optimal wavelength range.
Hybrid Materials Incorporating this compound (e.g., Quantum Dot Heterostructures)
The integration of this compound and its derivatives into hybrid materials, particularly with semiconductor quantum dots (QDs), opens up new avenues for creating materials with novel functionalities. These hybrid systems can exhibit unique photophysical phenomena, such as Förster Resonance Energy Transfer (FRET).
Quantum Dot Heterostructures: In a typical QD heterostructure involving a bis-MSB derivative, the organic molecule can act as either an energy donor or an acceptor.
Bis-MSB as an Energy Donor: If the emission spectrum of the bis-MSB derivative overlaps with the absorption spectrum of the QD, efficient energy transfer can occur from the excited organic molecule to the QD. This can be utilized to sensitize the emission of the QDs, effectively increasing their light-harvesting capabilities.
Bis-MSB as an Energy Acceptor: Conversely, if the QD's emission spectrum overlaps with the absorption spectrum of the bis-MSB derivative, the QD can transfer its energy to the organic molecule, leading to sensitized fluorescence from the bis-MSB derivative.
The synthesis of these hybrid materials can be achieved through several methods. One common approach is to encapsulate the QDs with a polymer matrix that is doped with the bis-MSB derivative. Another method involves the direct chemical linking of the organic molecule to the surface of the QDs through appropriate functional groups.
These hybrid materials have potential applications in various fields:
Light-Emitting Devices: By combining the sharp, tunable emission of QDs with the broad absorption of organic molecules, hybrid LEDs with improved color purity and efficiency can be fabricated.
Sensors: The FRET efficiency in these systems can be highly sensitive to the distance between the donor and acceptor, which can be exploited to create ratiometric fluorescent sensors for various analytes.
The development of these hybrid materials is an active area of research, with ongoing efforts to optimize the energy transfer efficiency and explore their full potential in various technological applications.
Q & A
Q. How is Bis-MSB synthesized and purified for use as a wavelength shifter in liquid scintillators?
Bis-MSB is synthesized via Heck coupling or Wittig reactions between 2-methylstyrene derivatives and 1,4-dihalobenzene precursors. Post-synthesis purification involves recrystallization using solvents like toluene or ethanol to achieve >98% purity . Characterization typically employs Raman spectroscopy (using silicon or PET reference standards) to confirm structural integrity, with key peaks at 520.7 cm⁻¹ (silicon reference) and Bis-MSB-specific modes .
Q. What is the functional role of Bis-MSB in liquid scintillator systems?
Bis-MSB acts as a secondary scintillator, shifting ultraviolet (UV) light (~375 nm) emitted by primary scintillators (e.g., PPO) to violet-blue wavelengths (~410–425 nm) to match photomultiplier tube (PMT) sensitivity. This enhances photon detection efficiency in neutrino experiments like NOvA and SNO+ . Typical concentrations are 0.0013% (w/w) in pseudocumene-based scintillators .
Q. How should Bis-MSB be stored to maintain stability in light-sensitive experiments?
Bis-MSB is light-sensitive and prone to photodegradation. Store below +30°C in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Purity should be verified via UV-Vis spectroscopy before use, with absorbance peaks monitored at 350–410 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported light yield outcomes when using Bis-MSB?
Studies report conflicting results: Bis-MSB increased light yield in SNO+ but decreased it in MELZ-FEU PMT systems . This discrepancy arises from PMT spectral sensitivity ranges. For example, MELZ-FEU PMTs detect 380–410 nm light optimally; shifting to 410 nm with Bis-MSB may reduce signal if the PMT’s quantum efficiency drops sharply beyond 400 nm. Researchers should:
- Map PMT spectral sensitivity using monochromatic light sources.
- Compare Bis-MSB’s emission spectrum (via fluorescence spectroscopy) with PMT response curves.
- Adjust primary/secondary scintillator ratios to optimize overlap .
Q. What methodologies optimize Bis-MSB concentration for maximal light output?
Optimal concentrations depend on the solvent and primary scintillator. A systematic approach includes:
Baseline testing : Measure intrinsic light yield of the primary scintillator (e.g., PPO) without Bis-MSB.
Titration : Incrementally add Bis-MSB (e.g., 0.0005% to 0.002% w/w) and record photon counts.
Spectral analysis : Use fluorescence spectroscopy to ensure no self-absorption or quenching at higher concentrations.
| Concentration (mg/dm³) | Light Yield (Relative to Baseline) | Key Observation |
|---|---|---|
| 0 (Control) | 1.0 | PPO-only peak at 380 nm |
| 15 | 1.3 | Peak shifted to 410 nm |
| 30 | 0.8 | Quenching observed in MELZ-FEU PMTs |
Q. How does Bis-MSB enhance UV-to-VIS conversion in optical fiber-based sensors for composite materials?
Bis-MSB’s fluorescence properties enable real-time UV monitoring in composites. When embedded in polymer matrices, it converts UV radiation (7.2–13.6 mW) to visible light (480 nm) with linear sensitivity (R² = 0.955). Calibration involves:
- Irradiating the composite with controlled UV doses.
- Measuring emitted VIS light via fiber-optic spectrometers.
- Validating against reference sensors to account for matrix-induced scattering .
Q. What advanced techniques characterize Bis-MSB’s interactions with metal complexes in supramolecular chemistry?
Bis-MSB derivatives (e.g., 1,4-bis(2-pyridylsulfanylmethyl)benzene) form stable coordination complexes with Ag(I) and Co(II). Key methods include:
- X-ray crystallography : Resolve bond lengths (e.g., Ag–S = 2.44 Å) and coordination geometry.
- UV-Vis titration : Monitor ligand-to-metal charge transfer bands at 300–350 nm.
- DFT calculations : Predict electronic structure and stability of complexes .
Data Contradiction Analysis
Q. Why do some studies report Bis-MSB as a quencher rather than a wavelength shifter?
At high concentrations (>0.002% w/w), Bis-MSB can self-absorb emitted photons, leading to quenching. This is solvent-dependent; for example, toluene-based scintillators show quenching at lower thresholds than pseudocumene. Mitigation strategies include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
